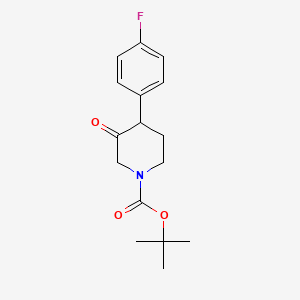
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate, also known as TBFPOC, is an organic compound that has been studied and used in a variety of scientific research applications. This compound is a derivative of piperidine and is composed of a tert-butyl group, a 4-fluorophenyl group and a 3-oxopiperidine-1-carboxylate group. TBFPOC has been studied for its potential applications in a variety of different areas, including synthesis, drug development, and biochemical and physiological studies.
科学的研究の応用
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. One of the most promising applications is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, as well as its potential to act as a chiral catalyst.
作用機序
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied for its potential mechanism of action. It is believed that the compound acts as an inhibitor of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its ability to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It is believed that the compound has the potential to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
実験室実験の利点と制限
The use of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high yield in the Mitsunobu reaction, which makes it a useful tool in the synthesis of other compounds. Additionally, this compound has the potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds. However, the use of this compound in laboratory experiments can also be limited by its potential toxicity and the need for specialized equipment.
将来の方向性
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has the potential to be used in a variety of different research areas in the future. One potential future direction for this compound research is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound could be used in the synthesis of other compounds and as a chiral catalyst. Finally, this compound could be studied further for its potential biochemical and physiological effects.
合成法
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This method involves the use of a phosphine-based catalyst to convert an alcohol into an ester. In the case of this compound, the Mitsunobu reaction involves the reaction of 4-fluorophenylboronic acid with tert-butyl alcohol in the presence of a phosphine-based catalyst such as triphenylphosphine. The reaction proceeds to form this compound in an excellent yield.
特性
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQNGYUUCXJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
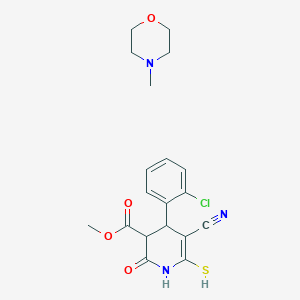
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
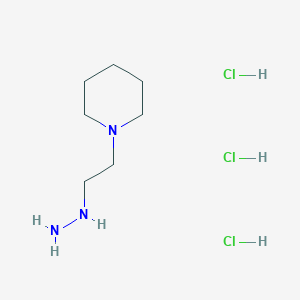
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

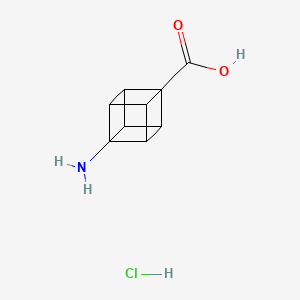
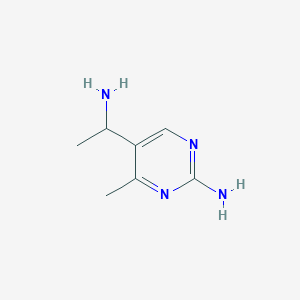
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
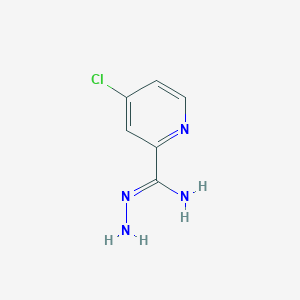
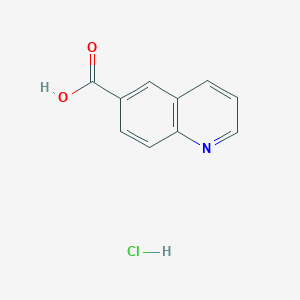
![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
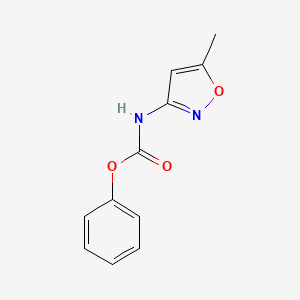
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)